![molecular formula C13H15N3O B13169607 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine](/img/structure/B13169607.png)
4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine
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Overview
Description
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)Piperidine is a heterocyclic compound featuring a piperidine ring attached to a 1,2,4-oxadiazole ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of carbonyl diimidazoles (CDI) in toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
This compound hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. It serves as a building block for synthesizing more complex molecules and acts as a reagent in various organic reactions, which facilitates the development of new compounds with potential applications across multiple domains.
Chemistry
In chemistry, this compound hydrochloride serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications across multiple domains.
Biology
The compound has demonstrated significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates its potential in targeting human caseinolytic protease P (HsClpP), which is crucial for mitochondrial homeostasis and apoptosis in cancer cells. For instance, derivatives such as SL44 have shown potent agonistic activity against HsClpP and have inhibited the proliferation of hepatocellular carcinoma cells with an IC50 value significantly lower than that of standard treatments.
Biological Activity Overview:
- Antimicrobial Activity: Effective against various pathogens.
- Anticancer Potential: Induces apoptosis in cancer cells through molecular mechanisms involving HsClpP.
Medicine
Due to its biological properties, this compound is being investigated for therapeutic applications. Its ability to act as an anti-infective agent opens avenues for developing new treatments for infections resistant to conventional antibiotics. Additionally, its anticancer properties position it as a candidate for further clinical studies aimed at treating different types of cancers.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials. Its role as a precursor in synthesizing other valuable compounds enhances its importance in the pharmaceutical and materials science industries.
The biological activity of this compound hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class can act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and apoptosis in cancer cells. This mechanism positions the compound as a potential candidate for cancer therapy.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria, including those classified under the ESKAPE pathogens, which are known for their multidrug resistance.
Table 1: Antimicrobial Efficacy Against ESKAPE Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 μg/mL | |
Enterococcus faecium | 16 μg/mL | |
Klebsiella pneumoniae | 32 μg/mL | |
Acinetobacter baumannii | 16 μg/mL | |
Pseudomonas aeruginosa | 64 μg/mL |
Case Studies
Case Study 1: Anticancer Activity
A study highlighted the efficacy of SL44 in inhibiting hepatocellular carcinoma cell growth. The compound induced degradation of respiratory chain complex subunits leading to apoptosis in cancer cells. In vivo results showed significant tumor growth inhibition with a favorable safety profile compared to existing therapies like sorafenib.
Case Study 2: Antimicrobial Efficacy
Research on various oxadiazole derivatives indicated that modifications to the structure of compounds similar to this compound could enhance their antimicrobial properties. These findings suggest that further structural optimization could lead to more effective antimicrobial agents against resistant strains.
Mechanism of Action
The mechanism of action of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Comparison: 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets .
Biological Activity
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, synthesis methods, and potential applications in drug discovery.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a piperidine ring with an oxadiazole moiety. Its molecular formula is C₁₃H₁₆ClN₃O, with a molecular weight of approximately 265.74 g/mol. The oxadiazole ring is known for its ability to participate in various chemical reactions, contributing to the compound's reactivity and biological activity.
Biological Activities
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against several viruses within the Flaviviridae family, including Zika, dengue, and Japanese encephalitis viruses. In vitro studies have shown that derivatives of 1,2,4-oxadiazole can inhibit viral replication effectively.
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, derivatives of oxadiazoles have shown cytotoxic effects against human colon adenocarcinoma and breast cancer cells . A notable study reported that certain oxadiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been documented in several studies. The compound has been shown to reduce inflammation markers in vitro, suggesting its potential as an analgesic agent.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Cellular Pathway Interference : It potentially disrupts essential biochemical pathways in microbes and cancer cells, leading to reduced growth and survival .
- Oxidative Stress Modulation : Some studies suggest that it may enhance antioxidant defenses in cells, reducing oxidative damage associated with inflammation and cancer progression .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxadiazole Ring : Reaction of phenylhydrazine with appropriate carbonyl compounds.
- Piperidine Integration : Subsequent reaction with piperidine derivatives under controlled conditions to yield the final product.
Specific reaction conditions may vary based on desired yields and purity levels .
Case Study 1: Antiviral Efficacy
In a recent study focusing on antiviral activity, this compound was tested against Zika virus. Results indicated significant inhibition of viral replication at concentrations as low as 10 µM.
Case Study 2: Anticancer Activity
A study evaluating the cytotoxic effects on breast cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that treatment led to increased levels of p53 and caspase activation .
Comparative Analysis
Compound | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
This compound | Antiviral | 10 | Zika Virus |
Doxorubicin | Anticancer | 25 | Breast Cancer |
Compound X (Oxadiazole Derivative) | Anticancer | 15 | Colon Cancer |
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-5,10,14H,6-9H2 |
InChI Key |
IPDOVJXXVLTVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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